2-(Methylamino)-3-phenylpropanoic acid
Description
2-(Methylamino)-3-phenylpropanoic acid, also known as N-Methyl-L-phenylalanine, is a non-proteinogenic α-amino acid derivative characterized by a methyl group substitution on the amino nitrogen of phenylalanine. Its molecular formula is C₁₀H₁₃NO₂, with a zwitterionic structure at physiological pH . This compound is synthesized via N-methylation of phenylalanine or through protective group strategies, such as using Boc or benzyloxycarbonyl intermediates, followed by deprotection . Its stereochemistry (S-configuration) and structural features make it relevant in peptide synthesis and pharmaceutical research, particularly in modulating bioavailability and metabolic stability compared to unmethylated analogs.
Properties
IUPAC Name |
2-(methylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFESDRCALIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346562 | |
| Record name | 2-(Methylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-methylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2566-35-0 | |
| Record name | 2-(Methylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
3-Morpholino-2-(3-phenylureido)propanoic acid (2a)
- Structure: Features a morpholino ring and phenylureido group instead of the methylamino substituent.
- Properties : Reduced solubility in polar solvents due to bulky substituents; precipitates under ammonium chloride addition.
- Applications : Primarily used in hydantoin derivative synthesis for antimicrobial studies .
(S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic acid monohydrate
- Structure : Contains a trichloro-methoxy-dioxoheptenyl side chain.
- Properties: Exhibits intramolecular hydrogen bonding (O–H···O interactions) and crystallizes in a monoclinic system. Demonstrated biological activity in levulinic acid derivative studies .
Sodium Salts and Ionic Derivatives
Sodium (2R)-2-[4-(1H-pyrrol-2-yl)phenoxy]-3-phenylpropanoic acid
Comparison Insight
The sodium salt derivative shows improved pharmacokinetic profiles compared to the neutral this compound, making it suitable for therapeutic formulations requiring high solubility .
Propanoic Acid Derivatives with Variable Side Chains
Impurity Compounds (EP Standards)
- Examples: (2RS)-2-(4-Butylphenyl)-propanoic acid, (2RS)-2-(4-Methylphenyl)-propanoic acid .
- Properties : Lower polarity due to alkyl chains; used as reference standards in pharmaceutical quality control.
2-Amino-3-(trifluoromethyl)pyridine and Trifluoro Derivatives
- Structure : Trifluoromethyl groups introduce strong electron-withdrawing effects.
- Properties: Increased acidity (pKa ~1.5–2.0) compared to this compound (pKa ~2.3) .
Peptide-Conjugated Derivatives
TIPPy [(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinolin-3-yl]methylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid]
Sar-Gly-OH Derivatives
- Structure : Sarcosine (N-methylglycine) conjugated with phenylalanine.
- Properties : Alters peptide conformation and receptor binding kinetics .
Research Findings and Implications
- Biological Activity: The trichloro-methoxy derivative (–3) shows promise in bioactivity due to hydrogen-bonding networks, while this compound is more suited for pharmacokinetic optimization .
- Synthetic Utility : Sodium salts () and Boc-protected analogs () highlight strategies to improve solubility and stability during synthesis .
- Regulatory Relevance: Propanoic acid impurities () emphasize the need for rigorous quality control in pharmaceutical manufacturing .
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